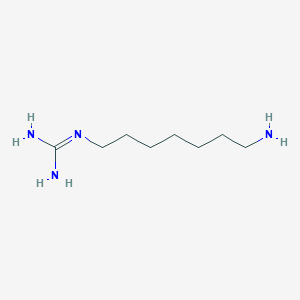

2-(7-Aminoheptyl)guanidine

Übersicht

Beschreibung

2-(7-Aminoheptyl)guanidine is a member of the class of guanidines in which the imino hydrogen of guanidine itself has been replaced by a 7-aminoheptyl group . It is an inhibitor of deoxyhypusine synthase activity .

Molecular Structure Analysis

The molecular formula of 2-(7-Aminoheptyl)guanidine is C8H20N4 . Its average mass is 172.271 Da and its monoisotopic mass is 172.168793 Da .Physical And Chemical Properties Analysis

2-(7-Aminoheptyl)guanidine has a density of 1.1±0.1 g/cm3, a boiling point of 322.7±44.0 °C at 760 mmHg, and a flash point of 148.9±28.4 °C . It has 4 H bond acceptors, 6 H bond donors, and 7 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis of Diverse Guanidines

The compound can be used in the synthesis of diverse N, N ′-disubstituted guanidines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .

Biochemical Processes

Guanidine functionality is a privileged structure in many natural products, biochemical processes, and pharmaceuticals, playing key roles in various biological functions .

Organocatalysis

Guanidines also serve as valuable scaffolds in organocatalysis . They are used as precursors for the synthesis of heterocycles .

Natural Products

The compound can be used in the synthesis of guanidine natural products . These include nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .

Biosynthesis

The compound can be used in the biosynthesis of secondary metabolites bearing a guanidine group . This includes the isolation, structure determination, synthesis, and biological activities of these metabolites .

Organocatalytic Applications

Despite the diverse functionalities present in the guanidine group, its synthesis for newer organocatalytic applications of guanidine is a relatively new research area in chiral compound synthesis .

Wirkmechanismus

Target of Action

The primary target of 2-(7-Aminoheptyl)guanidine is deoxyhypusine synthase . This enzyme plays a crucial role in the post-translational modification of a specific protein known as eukaryotic translation initiation factor 5A (eIF5A) .

Mode of Action

2-(7-Aminoheptyl)guanidine acts as an inhibitor of deoxyhypusine synthase . By inhibiting this enzyme, it prevents the modification of eIF5A, thereby interfering with the protein’s function .

Biochemical Pathways

The inhibition of deoxyhypusine synthase by 2-(7-Aminoheptyl)guanidine affects the hypusine pathway . This pathway is responsible for the unique modification of eIF5A, which is essential for its role in protein synthesis .

Pharmacokinetics

It is known that the compound’s hydrophilicity may limit its ability to cross the blood-brain barrier .

Result of Action

By inhibiting deoxyhypusine synthase and disrupting the function of eIF5A, 2-(7-Aminoheptyl)guanidine can potentially affect protein synthesis . This could have downstream effects on cell growth and proliferation .

Action Environment

The action of 2-(7-Aminoheptyl)guanidine can be influenced by various environmental factors. For instance, the compound’s hydrophilicity might affect its distribution within the body and its ability to cross biological barriers

Zukünftige Richtungen

Guanidine-containing compounds have been proved to possess many bioactivities, especially broad-spectrum antibacterial and antifungal activities . The discovery of guanidyl side-chain targeting to lipoteichoic acid of Staphylococcus aureus indicated that these compounds have a great potency to be developed into antimicrobial and anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

2-(7-aminoheptyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N4/c9-6-4-2-1-3-5-7-12-8(10)11/h1-7,9H2,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAOAMZOGXBMLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Aminoheptyl)guanidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)

![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)

![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)